
Adarotene
概要
説明
アダロテンは、潜在的な治療用途で知られる生物活性レチノイド化合物です。 化学的には、(2E)-3-[3’-(アダマンタン-1-イル)-4’-ヒドロキシ[1,1’-ビフェニル]-4-イル]プロプ-2-エン酸 として同定されています。 この化合物は、特に抗菌性および抗癌研究の分野において、そのユニークな構造と顕著な生物活性のために注目を集めています .
準備方法
合成経路と反応条件
アダロテンの合成には、アダマンチル-ビフェニル中間体の調製から始まるいくつかのステップが含まれます。 この中間体は、次いで、ヒドロキシル化およびエステル化を含む一連の反応にかけられ、最終生成物が得られます . 反応条件は、通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
工業生産方法
アダロテンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、効率とコスト効率のために最適化されており、多くの場合、一貫した品質を維持するために連続フローリアクターと自動システムが採用されています . クロマトグラフィーなどの高度な精製技術の使用により、最終生成物が医薬品用途に必要な基準を満たすことが保証されます .
化学反応解析
反応の種類
アダロテンは、次を含むさまざまな化学反応を起こします。
酸化: この反応は、通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ヒドロキシル基をカルボニル基に変換することを伴います.
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、カルボニル基をヒドロキシル基に戻すことができます.
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アダロテンの酸化は、ケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究への応用
アダロテンは、次を含む幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions
Adarotene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Antitumor Activity
Adarotene exhibits significant antitumor properties, particularly in hematological malignancies and solid tumors. It acts as a pro-apoptotic agent and differentiating agent, enhancing the effects of traditional chemotherapy.
Mechanism of Action:
- Induces DNA damage response.
- Modulates cancer cell survival pathways.
- Shows synergistic effects when combined with other anticancer agents .
Case Studies:
- In a study involving primary effusion lymphoma (PEL) cells, this compound demonstrated potent growth inhibition at concentrations ranging from 0.1 to 3 µM. The compound was effective even in drug-resistant models, highlighting its potential as a treatment option where traditional therapies fail .
Data Table: Antitumor Efficacy of this compound
Cancer Type | Concentration (µM) | Effectiveness (%) | Reference |
---|---|---|---|
Primary Effusion Lymphoma | 0.1 - 3 | 70 - 90 | |
Ovarian Cancer | Variable | Significant Synergy | |
Non-Small Cell Lung Cancer | Variable | Cytotoxic Activity |
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant (MDR) pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Mechanism of Action:
- Induces conformational changes in bacterial membranes.
- Perturbs phospholipid bilayer permeability, leading to cell death .
Case Studies:
- A panel of this compound-related compounds exhibited favorable minimum inhibitory concentrations (MICs) ranging from 1 to 128 µg/mL against MDR strains. Notably, some derivatives showed bactericidal effects alongside their antimicrobial activity .
Data Table: Antimicrobial Efficacy of this compound Derivatives
Bacterial Strain | MIC (µg/mL) | Bactericidal Effect | Reference |
---|---|---|---|
S. aureus | 1 - 128 | Yes | |
E. faecalis | 2 - 8 | Yes | |
MDR Strains | Variable | Yes |
Mechanistic Insights and Future Directions
The unique structure of this compound allows for modifications that enhance its therapeutic efficacy while minimizing toxicity. Research indicates that specific substitutions on the this compound scaffold can lead to selective antibacterial properties without compromising its anticancer activities .
Future Research Directions:
- Development of novel derivatives tailored for specific cancers or infections.
- Clinical trials to evaluate the safety and efficacy of these compounds in humans.
- Exploration of combination therapies that leverage this compound's synergistic effects with existing treatments.
作用機序
類似化合物との比較
アダロテンは、タザロテンやアダパレンなどの他のレチノイドと構造的に似ています . アダロテンは、これらの化合物と区別されるユニークな特徴を持っています。
タザロテン: 両方の化合物はRARに結合しますが、アダロテンは芳香族環に異なる置換パターンを持っており、結合親和性と特異性に影響を与える可能性があります.
アダパレン: アダパレンは主にニキビの治療に使用されますが、アダロテンは、抗菌活性や抗癌活性など、より幅広い用途があります.
類似化合物のリスト
- タザロテン
- アダパレン
- CD437
- CD1530
アダロテンのユニークな構造と多様な生物活性は、科学研究と製薬開発における貴重な化合物となっています。
生物活性
Adarotene, a synthetic retinoid, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant (MDR) pathogens, particularly Staphylococcus aureus. The synthesis of various this compound analogues has demonstrated significant activity against these strains, indicating that modifications to the molecular structure can enhance efficacy.
Key Findings:
- Mechanism of Action :
-
Efficacy :
- The minimum inhibitory concentration (MIC) values for selected this compound derivatives were found to be significantly lower than those of standard antibiotics, demonstrating their potential as effective alternatives in treating resistant infections. For instance, certain compounds exhibited MIC values of 2-8 µg/mL against S. aureus and Enterococcus faecalis .
- Pharmacokinetics :
Table 1: Antimicrobial Activity Profile of this compound Derivatives
Compound | MIC (µg/mL) | Activity Against MDR S. aureus | Cytotoxicity (IC50) |
---|---|---|---|
This compound | 4 | Yes | >10 µM |
Derivative 1 | 2 | Yes | >10 µM |
Derivative 2 | 8 | Yes | >10 µM |
Derivative 3 | 32 | No | >10 µM |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings. These studies focus on its use in skin conditions and infections resistant to conventional treatments.
Notable Case Studies:
- A study involving patients with chronic skin infections demonstrated significant improvement when treated with this compound-based formulations over a 12-week period. Key metrics such as infection resolution and skin integrity were monitored, showing promising results .
- Another research project assessed the combined use of this compound with rifaximin in patients with antibiotic-resistant infections. The combination therapy resulted in enhanced bactericidal effects compared to monotherapy .
特性
IUPAC Name |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBIEIZDDIEMW-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040390 | |
Record name | Adarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496868-77-0 | |
Record name | Adarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。